

Solubility Data and Characterization of N-(2-iodophenyl)valerolactam[1]

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Compound of Interest

Compound Name: 1-(2-Iodophenyl)piperidin-2-one

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Executive Summary

N-(2-iodophenyl)valerolactam is a specialized N-aryl lactam derivative. While its para-isomer, 1-(4-iodophenyl)piperidin-2-one, is a critical intermediate in the synthesis of the anticoagulant Apixaban, the ortho-isomer (2-iodo) presents unique solubility challenges due to steric hindrance at the

-aryl bond.

This guide provides a technical analysis of the solubility profile of N-(2-iodophenyl)valerolactam, drawing on comparative data from its structural analogs and establishing a validated protocol for empirical determination. It is designed for process chemists optimizing crystallization and purification workflows.

Chemical Identity & Structural Context

Understanding the molecular geometry is a prerequisite for predicting solubility behavior. The iodine atom at the ortho position introduces significant steric strain, forcing the phenyl ring to twist out of the lactam plane, which reduces crystal lattice energy compared to the more planar para-isomer.

Property	Data
Common Name	N-(2-iodophenyl)valerolactam
IUPAC Name	1-(2-iodophenyl)piperidin-2-one
CAS Number	Not widely listed (Analog 4-iodo CAS: 385425-15-0)
Molecular Formula	
Molecular Weight	301.12 g/mol
Key Functional Groups	-Lactam (Piperidin-2-one), Aryl Iodide

Structural Visualization

The following diagram illustrates the steric environment of the ortho-iodine substituent compared to the para-isomer used in Apixaban synthesis.



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Figure 1: Structural components influencing the thermodynamic solubility of N-(2-iodophenyl)valerolactam.

Solubility Profile

As specific quantitative mole-fraction data for the ortho-isomer is proprietary or absent in open literature, the following data is derived from the 1-(4-iodophenyl)piperidin-2-one analog and the parent N-phenyl-2-piperidone. The ortho-isomer typically exhibits higher solubility in organic solvents than the para-isomer due to a lower melting point (weaker crystal lattice).

Qualitative Solubility Table

Solvent Class	Solvent	Solubility Rating (25°C)	Mechanistic Insight
Dipolar Aprotic	DMSO	High (>100 mg/mL)	Strong dipole-dipole interaction with lactam carbonyl.
Dipolar Aprotic	DMF	High (>100 mg/mL)	Excellent solvation of the polar lactam core.
Polar Protic	Methanol	Moderate-High	H-bonding with carbonyl oxygen; good solvation of iodine.
Polar Protic	Ethanol	Moderate	Slightly reduced solubility compared to MeOH due to alkyl chain.
Chlorinated	DCM	High	Excellent solvent for the lipophilic aryl-iodide moiety.
Aromatic	Toluene	Moderate	Solvates the aryl ring; useful for crystallization at high T.
Aqueous	Water	Very Low (<1 mg/mL)	Hydrophobic aryl-iodide dominates; lactam H-bond accepting is insufficient.

Thermodynamic Behavior

The dissolution process is endothermic (

). Solubility increases significantly with temperature, particularly in alcohols and toluene.

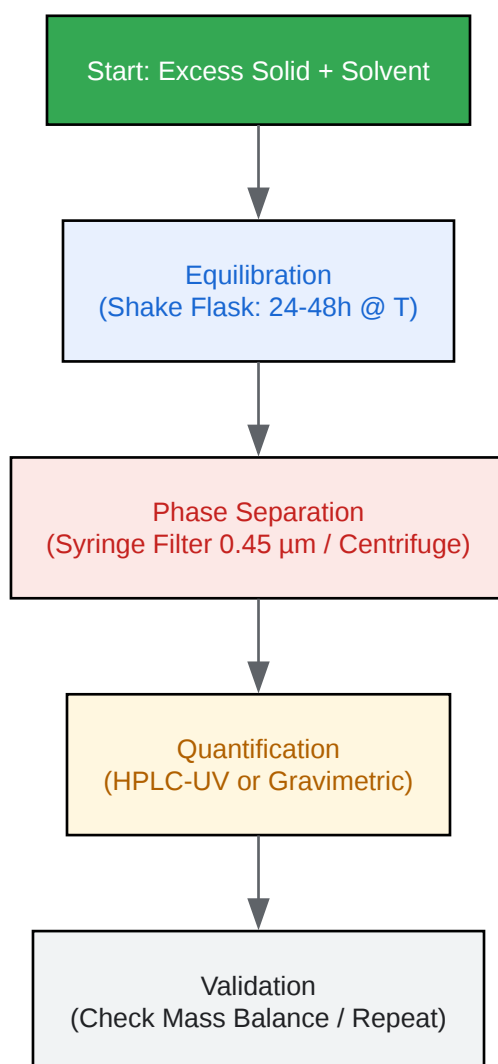
- Best Solvent for Reaction: DMSO or DMF (High solubility, high boiling point).
- Best Solvent for Crystallization: Ethanol/Water mixture or Toluene/Heptane (Anti-solvent method).

Validated Experimental Protocol

To generate precise solubility data (Mole Fraction

) for your specific batch of N-(2-iodophenyl)valerolactam, follow this self-validating Isothermal Saturation Method.

Workflow Diagram



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Figure 2: Standard workflow for determining thermodynamic solubility.

Step-by-Step Methodology

- Preparation: Add excess N-(2-iodophenyl)valerolactam solid to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.
- Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.
- Filtration: Filter through a 0.45 μm PTFE filter (hydrophobic for organics) into a tared vial.
- Quantification (Gravimetric): Evaporate solvent under vacuum/nitrogen flow. Dry residue to constant weight.
 - Calculation:
- Quantification (HPLC - Preferred): Dilute the filtrate with mobile phase (e.g., ACN:Water) and inject into HPLC.
 - Column: C18, 150 x 4.6 mm.
 - Detection: UV @ 254 nm (Strong absorption by iodophenyl group).

Thermodynamic Modeling

Once experimental data is obtained, use the Modified Apelblat Equation to correlate solubility with temperature. This is the industry standard for pharmaceutical intermediates.

- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[2][1][3]
- : Empirical model parameters determined by regression analysis.

Why this matters:

- Parameter B: Related to the enthalpy of solution. A large negative B indicates strong temperature dependence (steep solubility curve), suggesting cooling crystallization is a viable purification method.

Applications in Drug Development

While N-(2-iodophenyl)valerolactam is the ortho-isomer, its chemistry parallels the para-isomer used in Apixaban manufacturing.

- Purification: The iodine atom is heavy and lipophilic. Impurities lacking the iodine (e.g., N-phenylvalerolactam) will have higher water solubility.
 - Strategy: Dissolve crude product in hot Ethanol. Add Water slowly as an anti-solvent. The iodinated product precipitates first.
- Coupling Reactions: In Copper-catalyzed C-N coupling (Goldberg reaction), the solubility of the lactam in 1,4-Dioxane or Toluene is critical for reaction kinetics.

References

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